An In-depth Technical Guide to 3,5-Dichlorobenzamide for Advanced Research
An In-depth Technical Guide to 3,5-Dichlorobenzamide for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 3,5-Dichlorobenzamide. This document provides an exhaustive overview of its chemical properties, synthesis, safety protocols, and significant applications, particularly as a precursor in the agrochemical and pharmaceutical industries.
Core Compound Profile and Physicochemical Properties
3,5-Dichlorobenzamide is a chlorinated aromatic amide that serves as a pivotal building block in organic synthesis. Its structural features, particularly the chlorine substitution pattern on the benzene ring, impart specific reactivity and biological characteristics to its derivatives.
A summary of its key identifiers and properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5980-23-4 | [1] |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.02 g/mol | [1] |
| Appearance | Colorless to white crystalline solid | |
| Melting Point | 160 °C | |
| Solubility | Insoluble in water; Soluble in ethanol and dichloromethane | |
| IUPAC Name | 3,5-dichlorobenzamide | [1] |
| InChIKey | DELNZTRPJTUOIP-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=C(C=C1Cl)Cl)C(=O)N | [1] |
Synthesis and Mechanism
The primary route to synthesizing 3,5-Dichlorobenzamide involves a two-step process starting from 3,5-Dichlorobenzoic acid. This methodology ensures high purity and yield, which is critical for its application in regulated industries like pharmaceuticals and agrochemicals.
Synthesis Pathway Overview
The synthesis pathway begins with the conversion of 3,5-Dichlorobenzoic acid to its highly reactive acyl chloride derivative, 3,5-Dichlorobenzoyl chloride. This intermediate is then subjected to amination to yield the final product. The causality behind this two-step process lies in the activation of the carboxylic acid group. The carboxyl group is relatively unreactive towards nucleophiles like ammonia. Converting it to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia to form the stable amide bond.
Caption: General synthesis workflow for 3,5-Dichlorobenzamide.
Experimental Protocols
The following protocols are self-validating systems, providing clear steps for synthesis and purification.
Protocol 1: Synthesis of 3,5-Dichlorobenzoyl Chloride [2]
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Objective: To convert 3,5-Dichlorobenzoic acid into its corresponding acyl chloride.
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Materials: 3,5-Dichlorobenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, dichloromethane (DCM), and catalytic N,N-dimethylformamide (DMF).
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Procedure:
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In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-Dichlorobenzoic acid (10.0 mmol) in 50 mL of dry DCM.
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Add a few drops of DMF to act as a catalyst.
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Cool the mixture to 0°C in an ice bath.
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Slowly add oxalyl chloride (20.0 mmol, 2.0 equivalents) dropwise to the stirred suspension. Alternatively, thionyl chloride can be used.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.
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The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
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Once the reaction is complete, concentrate the solvent and excess reagent in vacuo. The resulting crude 3,5-Dichlorobenzoyl chloride is often of sufficient purity to be used directly in the next step.[2]
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Protocol 2: Synthesis of 3,5-Dichlorobenzamide (General Procedure)
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Objective: To synthesize 3,5-Dichlorobenzamide via amination of the acyl chloride.
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Materials: 3,5-Dichlorobenzoyl chloride, concentrated ammonium hydroxide, and a suitable organic solvent like dichloromethane or diethyl ether.
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Procedure:
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Dissolve the crude 3,5-Dichlorobenzoyl chloride from the previous step in a dry, inert solvent.
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Cool the solution in an ice bath.
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Slowly and carefully add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate of 3,5-Dichlorobenzamide will form immediately.
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Continue stirring for 30-60 minutes at low temperature to ensure the reaction goes to completion.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with cold water to remove ammonium chloride salts, followed by a small amount of cold solvent to remove any unreacted starting material.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,5-Dichlorobenzamide.
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Applications in Agrochemical and Pharmaceutical Development
The 3,5-dichloro-substituted phenyl ring is a common feature in many biologically active molecules. 3,5-Dichlorobenzamide serves as a key intermediate, primarily through its precursor 3,5-Dichlorobenzoyl chloride, in the synthesis of several important commercial products.
Agrochemicals: Precursor to Propyzamide
The most significant application of the 3,5-dichlorobenzoyl scaffold is in the production of the herbicide Propyzamide (also known as Pronamide).[3] Propyzamide is a selective, systemic herbicide used to control a variety of grasses and broad-leaved weeds in crops such as oilseed rape and lettuce.[3]
Mechanism of Action: Microtubule Assembly Inhibition
Propyzamide is classified as a Group 3 (legacy Group K1) herbicide. Its mechanism of action involves the inhibition of mitosis (cell division) in susceptible plants.[1][4]
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Uptake: The herbicide is primarily absorbed by the roots of the weeds from the soil.[4]
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Translocation: It is then translocated upwards within the plant.
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Target Site: Propyzamide binds to tubulin, the protein subunit that polymerizes to form microtubules.
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Inhibition: By binding to tubulin, it disrupts the assembly of microtubules. Microtubules are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division.
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Effect: The inability to form a functional mitotic spindle halts cell division, leading to the death of the weed, particularly at the germination or seedling stage.[4]
Caption: Mechanism of action of the herbicide Propyzamide.
Pharmaceutical Intermediate
The 3,5-dichlorobenzoyl moiety is also utilized in the pharmaceutical industry as a building block for complex active pharmaceutical ingredients (APIs). Incorporating this structure can enhance a drug's metabolic stability, improve its absorption, and increase its binding affinity to biological targets.[3] For example, 3,5-Dichlorobenzoic acid is a known starting material for synthesizing Tafamidis, a drug used to treat transthyretin amyloidosis.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling 3,5-Dichlorobenzamide and its precursors.
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Hazard Identification: 3,5-Dichlorobenzamide is irritating to the skin and eyes and may cause allergic reactions.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Spectroscopic Data for Characterization
Verification of the compound's identity and purity is crucial. Below are the key spectral data references.
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Infrared (IR) Spectroscopy: The IR spectrum of 3,5-Dichlorobenzamide is available on PubChem, typically showing characteristic peaks for N-H stretching of the primary amide, C=O stretching (Amide I band), and N-H bending (Amide II band), along with peaks corresponding to the aromatic C-H and C-Cl bonds.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, citable spectrum for 3,5-Dichlorobenzamide is not readily found in the searched databases, related compounds like 3,5-Dichlorobenzoic acid show characteristic signals in the aromatic region (around 7.5-8.0 ppm) in ¹H NMR, and distinct signals for the carbonyl carbon and the chlorinated and non-chlorinated aromatic carbons in ¹³C NMR.[5] The spectrum for the amide would be expected to show a similar aromatic pattern along with broad signals for the -NH₂ protons.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 189 and a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.
References
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Corteva Agriscience. (n.d.). Propyzamide back to basics | Oilseed Rape Herbicides. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 3,5-Dichlorobenzamide. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzamide derivatives. Retrieved January 11, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved January 11, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzoic acid. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
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PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Royalchem. (n.d.). 3,5-Dichlorobenzoyl Chloride 2905-62-6 | Propyzamide Intermediate. Retrieved January 11, 2026, from [Link]
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NIST. (n.d.). 3,5-Dichlorobenzoic acid. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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Farmers Weekly. (2021, November 30). Using propyzamide in an integrated weed control programme. Retrieved January 11, 2026, from [Link]


